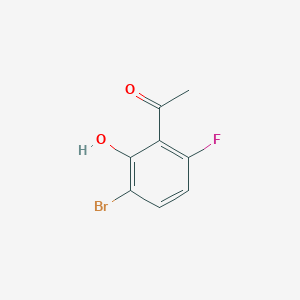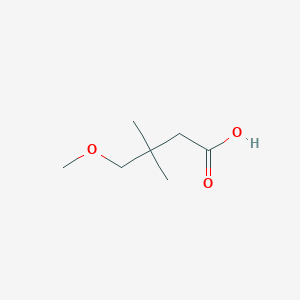
5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile
Descripción general
Descripción
“5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile” are not well-documented . More research is needed to fully understand its reactivity and potential applications.Aplicaciones Científicas De Investigación
Synthetic Chemistry
Synthesis of Fluorinated Compounds : Research by Surmont et al. (2010) explored synthetic strategies towards 4-substituted 3,3-difluoropiperidines, which are valuable in medicinal chemistry. They synthesized compounds via 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by several steps including lactamization and reduction. This method was crucial in synthesizing N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, demonstrating the potential of such compounds in synthetic chemistry (Surmont et al., 2010).
Synthesis of Radioligands for PET Imaging : Yuan et al. (2016) focused on the development of (18)F-labeled positron emission tomography (PET) tracers for imaging AMPA receptors. They synthesized (18)F-labeled benzonitrile derivatives using a one-pot two-step method. This research highlights the application of such compounds in creating radioligands for neuroimaging (Yuan et al., 2016).
Medicinal Chemistry
Antitumor Activity and Photodynamic Therapy : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, crucial for such applications (Pişkin et al., 2020).
Scale-Up Synthesis of Benzonitrile Derivatives : Li et al. (2009) developed an efficient synthetic process for the scale-up production of various benzonitrile derivatives. Their process yielded high purity compounds, showcasing the industrial applicability in drug development and other areas (Li et al., 2009).
Discovery of Selective Androgen Receptor Modulators : Aikawa et al. (2017) reported the development of benzonitrile derivatives as selective androgen receptor modulators (SARMs), with potential applications in treating conditions related to androgen deficiency (Aikawa et al., 2017).
Degradation of Benzonitrile Herbicides : Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including their environmental fate and the diversity of degrader organisms. This research is important for understanding the environmental impact of such compounds (Holtze et al., 2008).
Propiedades
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c13-10-1-2-11(9(7-10)8-16)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIPKBFALRFXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1406195.png)



![4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1406202.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406205.png)
![Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate](/img/structure/B1406206.png)


